Molecular Property Comparison: N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-2-phenylacetamide vs. Analog N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
The target compound possesses a lipophilicity (XLogP3-AA = 1.5) approximately 0.1 log units lower than the thiophene analog (XLogP3-AA ≈ 1.6), which may reduce non‑specific protein binding and phospholipidosis risk [1]. This difference arises from the replacement of the phenylacetamide moiety with a thiophene‑3‑acetamide group.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 (PubChem computed) |
| Comparator Or Baseline | N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide: ~1.6 (estimated) |
| Quantified Difference | Δ ≈ -0.1 log units |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem) |
Why This Matters
For procurement, lower logP may translate into improved aqueous solubility and reduced off‑target binding, relevant for assay development and in vitro profiling.
- [1] PubChem. (2026). Computed Properties for CID 122263718; ChemSrc. (n.d.). N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide. Retrieved April 28, 2026. View Source
